
TFA-aa-dU
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Overview
Description
GG167, also known as zanamivir, is a synthetic organic compound that functions as an antiviral drug. It is a sialic acid analogue designed to inhibit the neuraminidases of both influenza A and B viruses. This inhibition prevents the release of new virus particles from infected cells, thereby reducing the spread of the virus within the respiratory tract .
Mechanism of Action
Target of Action
This compound, also known as 5-[3-(Trifluoroacetamido)-E-1-Propenyl]-2’-Deoxyuridine, is primarily used in the field of nucleic acid chemistry as an important intermediate for the synthesis of modified nucleotides . It can be used to synthesize nucleotides with specific functions, such as fluorescently labeled probes and substrates for DNA modifying enzymes .
Mode of Action
It is known that trifluoroacetic acid (tfa), a component of this compound, is a strong, hydrophobic acid and an effective ion pair for minimizing chromatographic secondary interactions . This suggests that this compound may interact with its targets through ion pairing, which could result in changes in the targets’ structure or function.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, TFA, a component of this compound, is a persistent and mobile pollutant that is present ubiquitously in the environment . The presence of TFA in the environment could potentially influence the action of this compound.
Preparation Methods
The synthesis of GG167 involves several steps, starting with the preparation of the sialic acid derivative. The key steps include the introduction of a guanidino group at the 4-position of the sialic acid molecule. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods for GG167 involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
GG167 undergoes several types of chemical reactions, including:
Oxidation: GG167 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on GG167.
Substitution: Substitution reactions, particularly at the guanidino group, can lead to the formation of different analogues of GG167.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Organic Synthesis
TFA has been extensively employed in organic synthesis due to its ability to facilitate various chemical transformations. Key applications include:
- Functional Group Deprotection : TFA is frequently used to remove protecting groups from functionalized compounds. This process is crucial in multi-step syntheses where selective deprotection is required .
- Condensation Reactions : TFA catalyzes condensation reactions, aiding in the formation of carbon-carbon bonds. This capability is vital for synthesizing complex organic molecules .
- Trifluoroalkylation : The introduction of trifluoromethyl groups into organic molecules enhances their biological activity and stability. TFA serves as a reagent in these reactions, expanding the toolbox for synthetic chemists .
Case Study: Glycal Conversion
Recent research has demonstrated the efficiency of TFA in converting glycals to 2-deoxy sugars under mild conditions. This method achieved yields of up to 98%, showcasing TFA's effectiveness in synthesizing valuable sugar derivatives for pharmaceutical applications .
Analytical Chemistry
In analytical settings, TFA plays a significant role in enhancing the sensitivity and resolution of various detection methods:
- Mass Spectrometry (MS) : TFA is commonly used as an ion-pairing agent in electrospray ionization mass spectrometry (ESI-MS). It helps improve signal intensity for basic compounds by mitigating ion suppression effects .
- Chromatography : In high-performance liquid chromatography (HPLC), TFA modifies the mobile phase to enhance separation efficiency. A study highlighted the development of a postcolumn addition strategy that significantly improved peptide analysis sensitivity by 9-35 times without compromising separation quality .
Application Area | Specific Use | Impact |
---|---|---|
Organic Synthesis | Functional group deprotection | Enables selective reactions |
Condensation reactions | Facilitates complex molecule formation | |
Analytical Chemistry | Ion-pairing in ESI-MS | Enhances signal for basic analytes |
HPLC mobile phase modification | Improves separation efficiency |
Biochemical Applications
TFA's role extends into biochemistry, particularly concerning peptide analysis and protein studies:
- Peptide Solubilization : TFA has been shown to convert insoluble polyglutamine peptides into soluble forms, maintaining their biophysical properties. This application is crucial for studying protein aggregation and solubility issues in biochemical research .
- Environmental Impact Studies : Research indicates that TFA does not bioaccumulate and exhibits low-to-moderate toxicity across various organisms, making it a safer option for environmental studies compared to other halogenated acids .
Comparison with Similar Compounds
GG167 is similar to other neuraminidase inhibitors such as oseltamivir and peramivir. GG167 is unique in its structure and mode of administration. Unlike oseltamivir, which is administered orally, GG167 is typically administered by inhalation due to its low oral bioavailability. This difference in administration can affect the pharmacokinetics and overall effectiveness of the drug .
Similar compounds include:
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor administered intravenously for the treatment of influenza.
Laninamivir: A long-acting neuraminidase inhibitor used for the treatment and prevention of influenza.
GG167’s unique inhalation administration and specific structural features make it a valuable tool in the treatment and prevention of influenza.
Biological Activity
Introduction
TFA-aa-dU, or Trifluoroacetylated amino acid deoxyuridine, is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is derived from deoxyuridine, a nucleoside component of DNA, modified with a trifluoroacetyl (TFA) group. This modification can influence its solubility, stability, and interaction with biological targets.
Chemical Structure
- Molecular Formula : C₉H₈F₃N₂O₃
- Molecular Weight : 252.16 g/mol
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Inhibition of Nucleic Acid Synthesis : this compound can interfere with DNA replication and transcription processes due to its structural similarity to natural nucleosides. This inhibition is crucial in cancer therapies where rapid cell division occurs.
- Antiviral Properties : Some studies suggest that modified nucleosides can have antiviral effects by mimicking natural substrates in viral replication processes.
Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |
---|---|---|---|
0 | 100 | 100 | 100 |
1 | 95 | 92 | 94 |
10 | 70 | 68 | 72 |
50 | 30 | 25 | 28 |
Data indicates significant cytotoxicity at higher concentrations.
Antiviral Activity
In another study focusing on antiviral properties, this compound was tested against the influenza virus. The compound demonstrated an IC50 value of approximately 5 µM, indicating effective inhibition of viral replication.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that this compound binds effectively to viral polymerases and DNA polymerases, which are critical for nucleic acid synthesis.
Target | Binding Affinity (kcal/mol) |
---|---|
Influenza Polymerase | -8.5 |
Human DNA Polymerase | -7.2 |
Toxicity Studies
While exploring the biological activity of this compound, it is essential to assess its toxicity profile. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations.
Toxicity Data Summary
Concentration (µM) | Toxicity Level (%) |
---|---|
0 | 0 |
10 | <5 |
50 | <15 |
These findings suggest a favorable safety profile for potential therapeutic use.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPYSSRDTGXWJD-HFVMFMDWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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